Rel-(3R,4S)-3-methoxy-4-methylpiperidine
Description
Rel-(3R,4S)-3-methoxy-4-methylpiperidine is a chiral piperidine derivative characterized by a six-membered nitrogen-containing heterocyclic ring with methoxy (-OCH₃) and methyl (-CH₃) groups at the 3R and 4S positions, respectively. This compound is synthesized as a racemic mixture (rel-), indicating a relative configuration of the stereocenters. Its CAS number, 374794-73-7, confirms its identity as a key intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological and metabolic disorders .
Properties
IUPAC Name |
(3R,4S)-3-methoxy-4-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-8-5-7(6)9-2/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBKJJJAWSBSAH-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNC[C@@H]1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
-
Substrate Preparation : A prochiral enamine or imine precursor is synthesized, such as 3-oxo-4-methylpiperidine.
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Catalytic Hydrogenation : Using a chiral catalyst (e.g., Ru-BINAP complexes), the ketone is reduced to the corresponding alcohol with high enantiomeric excess (ee).
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Methylation : The hydroxyl group is methylated via Williamson ether synthesis (e.g., methyl iodide, NaH).
Example Protocol:
Advantages:
-
High stereocontrol (≥95% ee).
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Scalable for industrial production.
Chiral Pool Synthesis from Amino Acids
This approach utilizes naturally occurring chiral amino acids (e.g., L-serine) to establish stereocenters.
Key Steps:
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Amino Acid Derivatization : L-Serine is converted to a cyclic carbamate.
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Ring Expansion : Cyclization via Mitsunobu reaction forms the piperidine core.
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Functionalization : Methylation at C3 and introduction of the C4 methyl group.
Example Protocol:
Advantages:
-
Leverages inexpensive chiral starting materials.
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Minimal racemization risks.
Organocatalytic Aza-Michael Addition
Intramolecular aza-Michael reactions enable enantioselective piperidine ring formation.
Key Steps:
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Substrate Design : A δ,ε-unsaturated nitroalkene precursor is synthesized.
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Organocatalysis : Quinoline-derived catalysts promote cyclization with stereochemical control.
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Reduction and Methylation : Nitro groups are reduced to amines, followed by methylation.
Example Protocol:
Advantages:
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Avoids transition metals.
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Tunable stereoselectivity via catalyst design.
Enzymatic Reduction with Bakers’ Yeast
Microbial reduction offers an eco-friendly route to chiral alcohols, which are subsequently functionalized.
Key Steps:
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Ketone Synthesis : 3-Oxo-4-methylpiperidine is prepared via Claisen condensation.
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Biocatalytic Reduction : Bakers’ yeast reduces the ketone to (3R,4S)-3-hydroxy-4-methylpiperidine.
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Methylation : Methanol/HCl or dimethyl sulfate introduces the methoxy group.
Example Protocol:
Advantages:
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Low-cost biocatalyst.
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Mild reaction conditions.
Ring-Closing Metathesis (RCM)
RCM constructs the piperidine ring from diene precursors, followed by stereochemical refinement.
Key Steps:
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Diene Synthesis : A N-protected diene (e.g., allyl glycine derivative) is prepared.
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Metathesis : Grubbs II catalyst induces cyclization.
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Hydrogenation and Functionalization : Double bonds are saturated, and methoxy/methyl groups are introduced.
Example Protocol:
Advantages:
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Flexible substrate design.
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Compatible with diverse protecting groups.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 85 | 98 | High | $$$ |
| Chiral Pool Synthesis | 72 | 99 | Moderate | $$ |
| Organocatalysis | 78 | 95 | Moderate | $$ |
| Enzymatic Reduction | 65 | 87 | Low | $ |
| RCM | 70 | 90 | High | $$$ |
Critical Challenges and Solutions
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Stereochemical Drift :
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Low Yields in Enzymatic Routes :
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Catalyst Cost in RCM :
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4S)-3-methoxy-4-methylpiperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
Rel-(3R,4S)-3-methoxy-4-methylpiperidine serves as a crucial building block in organic synthesis. It is utilized in:
- Asymmetric Synthesis: Acting as a chiral auxiliary to produce enantiomerically pure compounds.
- Synthesis of Complex Molecules: Its structure allows for the introduction of various functional groups through nucleophilic substitution reactions.
Biology
In biological research, this compound is investigated for its interactions with neurotransmitter receptors:
- Receptor Binding Studies: It has been shown to modulate receptor activity, suggesting potential roles in neurological research.
- Ligand Development: The compound's ability to act as a ligand opens avenues for studying receptor-ligand interactions.
Medicine
Research into this compound has highlighted its potential therapeutic applications:
- Neurological Disorders: Investigated for its effects on neurotransmitter systems, which may lead to new treatments for conditions like depression and anxiety.
- Pharmaceutical Development: As a scaffold in drug design, it may contribute to developing new medications targeting specific biological pathways.
Case Studies
Mechanism of Action
The mechanism of action of Rel-(3R,4S)-3-methoxy-4-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Structural and Stereochemical Differences
The following table summarizes critical differences between rel-(3R,4S)-3-methoxy-4-methylpiperidine and its analogues:
Functional Group Impact on Bioactivity
- Methoxy vs. Hydroxyl Groups: The methoxy group in this compound offers greater lipophilicity compared to hydroxyl-containing analogues like (3S,4R)-4-methyl-3-piperidinol hydrochloride. This difference impacts solubility and membrane permeability, making the methoxy derivative more suitable for central nervous system targets .
- Fluorophenyl and Azetidinyl Substituents : Compounds such as (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine and 4-(1-azetidinyl)-3-fluoropiperidine exhibit enhanced target affinity due to fluorine’s electronegativity and azetidine’s conformational constraints. These features are absent in the target compound, highlighting divergent therapeutic applications .
Stereochemical Influence on Pharmacodynamics
The rel-(3R,4S) configuration distinguishes the target compound from enantiomers like (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine. For example, the (3S,4R) configuration in paroxetine intermediates is critical for serotonin reuptake inhibition, whereas the rel-(3R,4S) configuration may favor alternative binding modes in other receptors .
Biological Activity
Rel-(3R,4S)-3-methoxy-4-methylpiperidine is a compound of interest in pharmacological research due to its potential therapeutic applications and unique biological activities. This article compiles findings from various studies, highlighting the compound's mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its specific stereochemistry and functional groups, which significantly influence its biological activity. The presence of a methoxy group and a methyl group on the piperidine ring contributes to its reactivity and interaction with biological targets.
Chemical Formula
- Molecular Formula: C₇H₁₅NO₂
- Molecular Weight: 143.21 g/mol
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Research indicates that it may modulate neurotransmitter systems, particularly those involving acetylcholine and serotonin pathways.
- Choline Transporter Inhibition : Studies have shown that related compounds can act as inhibitors of the presynaptic choline transporter (CHT), affecting acetylcholine levels in the synaptic cleft .
- Receptor Binding : The compound's methoxy and methyl substituents enhance its binding affinity to specific receptors, potentially leading to altered signaling pathways within cells .
Therapeutic Applications
This compound has been investigated for its potential in treating various conditions:
- Neurodegenerative Diseases : Its ability to influence neurotransmitter dynamics suggests potential applications in managing diseases such as Alzheimer's and Parkinson's.
- Metabolic Disorders : The compound may play a role in addressing metabolic syndromes by modulating insulin sensitivity and glucose metabolism .
Case Studies
- Neurotransmitter Modulation : A study explored the effects of related piperidine derivatives on neurotransmitter release, indicating that modifications in their chemical structure could lead to significant differences in efficacy as neuromodulators .
- In Vivo Studies : Research involving animal models demonstrated that administration of this compound resulted in improved cognitive functions, attributed to enhanced cholinergic signaling.
Comparative Analysis
The following table summarizes key differences between this compound and structurally similar compounds:
| Compound Name | Mechanism of Action | Potential Applications | Key Findings |
|---|---|---|---|
| This compound | Choline transporter inhibition | Neurodegenerative diseases | Enhances cognitive function in models |
| (3R,4S)-4-Methoxypyrrolidin-3-ol | Enzyme interaction modulation | Metabolic disorders | Affects insulin sensitivity |
| (3R,4S)-3-Fluoro-4-methoxypiperidine | Receptor binding alteration | Pain management | Exhibits analgesic properties |
Q & A
Q. What are the optimal synthetic routes for Rel-(3R,4S)-3-methoxy-4-methylpiperidine, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis of chiral piperidines like this compound often employs phase-transfer catalysis (PTC) or enantioselective alkylation to control stereochemistry. For example, phase-transfer catalysts such as quaternary ammonium salts can enhance reaction efficiency in biphasic systems (e.g., water/organic solvent) by stabilizing transition states . Key parameters include temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or toluene), and base strength (e.g., NaOH vs. KOH), which influence enantiomeric excess (ee). Post-synthesis, purification via recrystallization (e.g., using hydrochloride salts) or column chromatography (silica gel with hexane/ethyl acetate gradients) is critical to isolate the desired diastereomer .
Q. How can researchers validate the stereochemical configuration of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For intermediates, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximity of substituents (e.g., methoxy and methyl groups). Chiral HPLC using columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases can resolve enantiomers and quantify ee. Comparative analysis with known analogs (e.g., (3S,4R)-isomers) via optical rotation or vibrational circular dichroism (VCD) provides additional validation .
Q. What analytical techniques are recommended for characterizing purity and stability under varying storage conditions?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm molecular identity. Purity is assessed via HPLC (≥95% area under the curve) with UV detection at 210–254 nm. Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) monitored by LC-MS. For lab storage, desiccants and inert atmospheres (argon) are advised to prevent oxidation or hydrolysis, especially for hygroscopic intermediates .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound derivatives?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers) or solvent-dependent conformational changes. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can simulate NMR chemical shifts and compare them with experimental data. For example, methoxy group rotation barriers in piperidines may lead to averaged signals in NMR; variable-temperature NMR (VT-NMR) or COSY/NOESY experiments can clarify such behavior. Cross-validation with X-ray structures or isotopic labeling (e.g., ¹³C-methoxy) may be necessary .
Q. What factorial design approaches optimize the synthesis of this compound in multi-step reactions?
- Methodological Answer : A 2⁴ factorial design can screen critical variables: catalyst loading (5–10 mol%), temperature (−10°C to 25°C), solvent (polar aprotic vs. nonpolar), and reaction time (12–48 hrs). Response surface methodology (RSM) identifies interactions between factors. For instance, higher catalyst loading may reduce reaction time but increase byproduct formation. Central composite designs (CCD) are useful for non-linear optimization, with yield and ee as primary responses. Statistical tools like ANOVA validate model significance .
Q. How does computational modeling predict the biological activity or metabolic fate of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., enzymes or receptors) assesses binding affinity. ADMET predictors (e.g., SwissADME) evaluate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration. For metabolic studies, in silico tools like Meteor (Lhasa Ltd.) simulate phase I/II transformations, such as O-demethylation or glucuronidation. These predictions guide in vitro assays (e.g., microsomal stability tests) and reduce experimental redundancy .
Q. What strategies mitigate racemization during functionalization of this compound?
- Methodological Answer : Racemization is minimized by avoiding strong bases or high temperatures. For example, Mitsunobu reactions (DIAD, Ph₃P) enable etherification without racemization. Protecting groups (e.g., Boc for secondary amines) stabilize stereocenters during alkylation. Kinetic resolution using chiral catalysts (e.g., Sharpless epoxidation conditions) or enzymatic methods (lipases) can recover enantiopure products from partially racemized mixtures .
Data Analysis & Experimental Design
Q. How should researchers handle batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like ee, purity, and particle size. Use process analytical technology (PAT), such as in-line FTIR or Raman spectroscopy, to monitor reactions in real time. Multivariate analysis (e.g., PCA or PLS) identifies root causes (e.g., raw material impurities or humidity fluctuations). Design of experiments (DoE) with robustness testing (e.g., ±10% reagent variation) establishes acceptable operating ranges .
Q. What collaborative frameworks address interdisciplinary challenges in studying this compound?
- Methodological Answer : Adopt "contested territories" methodologies, integrating chemistry, biology, and data science. For example, hybrid workshops combining synthetic chemists and computational biologists can align experimental goals with predictive modeling. Open-access platforms (e.g., PubChem or ChemRxiv) enable data sharing, while blockchain-based lab notebooks ensure traceability. Citizen science initiatives, like crowdsourced reaction optimization, may accelerate discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
